Methyl 4,4-dimethyl-5-oxohept-2-enoate
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Overview
Description
Methyl 4,4-dimethyl-5-oxohept-2-enoate is an organic compound with the molecular formula C10H16O3. It is a derivative of heptenoic acid and features a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethyl-5-oxohept-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-5-oxohept-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another synthetic route involves the Claisen condensation of ethyl acetoacetate with isobutyraldehyde, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-5-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-dimethyl-5-oxohept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethyl-5-oxohept-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also engage in redox reactions, influencing cellular metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethyl-5-oxopentanoate: Similar structure but with a shorter carbon chain.
Ethyl 4,4-dimethyl-5-oxohept-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4,4-dimethyl-5-oxohexanoate: Similar structure but with a different position of the double bond.
Uniqueness
Methyl 4,4-dimethyl-5-oxohept-2-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
865535-28-0 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-5-oxohept-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-5-8(11)10(2,3)7-6-9(12)13-4/h6-7H,5H2,1-4H3 |
InChI Key |
RMSDQRJXPLMFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)C=CC(=O)OC |
Origin of Product |
United States |
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